molecular formula C18H22ClN3OS B2767085 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1235296-90-8

1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2767085
CAS No.: 1235296-90-8
M. Wt: 363.9
InChI Key: FRETWLPHNISOOG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating a 2-chlorophenyl group and a thiophene-methyl-substituted piperidine, linked by a urea bridge. The urea functional group is a common pharmacophore known to facilitate hydrogen bonding with biological targets, while the chlorophenyl and thiophene heterocycle are privileged structures found in many bioactive molecules. Compounds with similar substructures, such as other chlorophenyl-urea derivatives and piperidine-containing molecules , are frequently investigated for their interactions with central nervous system (CNS) targets, including various enzyme and receptor systems. Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening to identify new therapeutic agents. Its specific mechanism of action and primary research applications are areas of active exploration, potentially spanning neuroscience, oncology, and infectious disease research. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-16-3-1-2-4-17(16)21-18(23)20-11-14-5-8-22(9-6-14)12-15-7-10-24-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRETWLPHNISOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Urea Formation: The piperidine intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea compound. This step often requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Biological Activity
Target Compound 2-Chlorophenyl, thiophen-3-ylmethyl-piperidine ~395.9 (estimated) Likely moderate lipophilicity (logP ~3–4)
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]piperidin-2-yl}ethyl)urea Sulfonylpiperidine, 4-chlorophenyl ~465.9 Enhanced solubility due to sulfonyl group
1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea Hydroxymethylphenyl, chloro-methylphenyl 304.8 Polar substituents may reduce membrane permeation
ACPU (Adamantyl-coumarin-piperidine urea) Adamantyl, coumarin-acetyl-piperidine ~580.7 Fluorescent probe for sEH enzyme inhibition
Compound 1 () Pyridin-2-yl, fluorophenoxy, dimethoxyphenyl ~450 (estimated) Glucokinase activator

Key Observations:

  • Lipophilicity: The target compound’s thiophene and chlorophenyl groups likely confer higher logP than polar derivatives (e.g., hydroxymethylphenyl in ) but lower than adamantane-containing ACPU .
  • Biological Activity: Ureas with bulky substituents (e.g., adamantyl in ACPU) often target enzymes like sEH, while pyridine-based analogues () show kinase modulation. The thiophene in the target compound may enable unique π-π interactions with aromatic residues in targets .
  • Synthetic Accessibility: Piperidine-thiophene coupling (as in the target compound) may achieve moderate yields (~60–70%), comparable to EDCI/DMAP-mediated syntheses in .

Pharmacokinetic and Stability Considerations

  • Metabolic Stability: Thiophene rings are generally resistant to oxidative metabolism, unlike adamantane () or sulfonyl groups (), which may undergo phase I oxidation or hydrolysis .
  • Solubility: The absence of polar groups (e.g., sulfonyl in ) suggests the target compound may require formulation enhancements for aqueous solubility.

Biological Activity

1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, also known by its CAS number 1234852-27-7, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of the compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₉H₂₂ClN₃O₂S
Molecular Weight 391.9 g/mol
CAS Number 1234852-27-7

The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies suggest that it may exert its effects through modulation of neurotransmitter systems and inflammatory pathways.

Key Mechanisms:

  • Inhibition of Pain Pathways: The compound has shown potential in managing pain and inflammation with minimal ulcerogenic effects, making it a candidate for safer analgesic therapies .
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Pain and Inflammation

A study conducted on the anti-inflammatory effects of a related thiourea derivative demonstrated that it significantly reduced nociceptive responses in animal models. The compound was tested at various doses (15 mg/kg, 30 mg/kg, and 45 mg/kg) against established NSAIDs like aspirin and indomethacin, showing comparable efficacy with a lower incidence of gastrointestinal side effects .

Antimicrobial Properties

Research into the antimicrobial activity of similar compounds revealed significant inhibitory effects against various bacterial strains. For instance, MIC values for certain derivatives were reported as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial potential .

Case Studies

  • Analgesic Efficacy in Animal Models:
    • Study Design: Eight groups of albino rats were administered either saline, standard NSAIDs, or varying doses of the test compound.
    • Results: The compound effectively reduced pain responses without significant ulcerogenic effects compared to traditional NSAIDs .
  • Antimicrobial Testing:
    • Methodology: Various derivatives were tested against common pathogens in vitro to assess their antibacterial potency.
    • Findings: The derivatives exhibited promising results, particularly against E. coli, suggesting potential for development into new antimicrobial agents .

Q & A

Synthesis Optimization

Q: How can researchers optimize the multi-step synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea to improve yield and purity? A:

  • Key Steps :
    • Intermediate Preparation : Synthesize the piperidin-4-ylmethyl precursor via alkylation of piperidine with thiophen-3-ylmethyl halides under inert conditions.
    • Coupling Reaction : Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) or DMF to facilitate urea bond formation between the chlorophenyl isocyanate and the piperidine intermediate .
    • Purification : Employ column chromatography or preparative HPLC to isolate the product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Optimization Tips :
    • Control temperature (<40°C) during exothermic coupling steps.
    • Use anhydrous solvents to minimize hydrolysis side reactions.
    • Increase yield (65–80%) by adjusting stoichiometry (1.2:1 molar ratio of isocyanate to amine) .

Structural Characterization

Q: What analytical techniques are critical for confirming the structural integrity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (300 MHz, DMSO-d₆): Confirm aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), thiophene protons (δ 6.8–7.3 ppm), and urea NH signals (δ 5.5–6.0 ppm) .
    • ¹³C NMR : Identify carbonyl carbons (δ 155–160 ppm) and piperidine/thiophene carbons .
  • Mass Spectrometry (MS) : ESI-MS (m/z 387.54 [M+H]⁺) validates molecular weight .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Biological Activity Screening

Q: Which in vitro assays are suitable for evaluating the compound’s biological activity? A:

  • Enzyme Inhibition :
    • sEH Inhibition : Use a FRET-based competitive displacement assay with CMNPC (cyano(6-methoxy-2-naphthalenyl)methyl ester) as a fluorescent substrate. IC₅₀ values <100 nM indicate potent inhibition .
  • Anti-inflammatory Activity :
    • Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (EC₅₀ ~5–10 µM) .
  • Cytotoxicity Screening :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .

Mechanism of Enzyme Inhibition

Q: What is the hypothesized mechanism of soluble epoxide hydrolase (sEH) inhibition by this compound? A:

  • Binding Mode : The urea moiety forms hydrogen bonds with Asp335 and Tyr466 in the sEH active site, while the chlorophenyl and thiophene groups occupy hydrophobic pockets .
  • Pharmacodynamic Evidence :
    • Increased epoxyeicosatrienoic acid (EET) levels in liver microsomes (2–3 fold at 1 µM), confirming target engagement .
    • Molecular docking (AutoDock Vina) predicts a binding affinity (ΔG) of −9.2 kcal/mol .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituent changes) affect biological activity? A:

  • Critical Substituents :
    • Thiophene vs. Furan : Replacing thiophen-3-ylmethyl with furan-2-ylmethyl reduces sEH inhibition (IC₅₀ increases from 50 nM to 200 nM) due to weaker π-π stacking .
    • Chlorophenyl Position : Para-substituted chlorophenyl analogs show 2–3x lower potency than ortho-substituted derivatives .
  • Piperidine Modifications :
    • Methylsulfonyl substitution on piperidine enhances metabolic stability (t₁/₂ >120 min in liver microsomes) but reduces solubility .

In Vitro/In Vivo Efficacy

Q: How should researchers design experiments to evaluate in vitro target engagement and in vivo efficacy? A:

  • In Vitro :
    • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation via flow cytometry .
    • Kinetic Studies : Determine kₐ (association rate) and kᵢ (inhibition constant) using stopped-flow fluorimetry .
  • In Vivo :
    • Rodent Models : Administer 10 mg/kg (oral) in hypertensive rats; monitor blood pressure reduction (Δ20–30 mmHg) and plasma EET levels (LC-MS/MS) .
    • Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 14-day dosing .

Data Contradiction Analysis

Q: How can researchers resolve contradictions between enzyme inhibition data and cellular activity? A:

  • Potential Causes :
    • Poor membrane permeability (logP >3.5 reduces cellular uptake) .
    • Off-target effects (e.g., COX-2 inhibition at >10 µM) .
  • Mitigation Strategies :
    • Use prodrugs (e.g., ester derivatives) to enhance bioavailability.
    • Perform kinome-wide profiling (Eurofins KinaseScan) to identify off-target interactions .

Advanced Analytical Techniques

Q: Which advanced techniques are recommended for studying metabolic stability and degradation pathways? A:

  • Metabolic Stability :
    • Liver Microsome Assay : Incubate with NADPH (1 mM) and analyze metabolites via UPLC-QTOF-MS .
    • Major metabolites include hydroxylated thiophene and N-dealkylated piperidine derivatives .
  • Degradation Pathways :
    • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Identify hydrolytic degradation products (e.g., free urea) under acidic conditions (pH 3.0) .

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